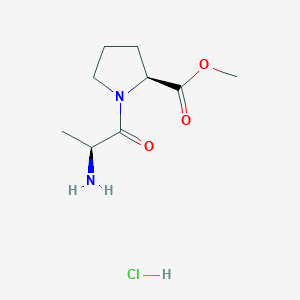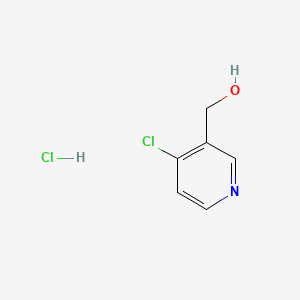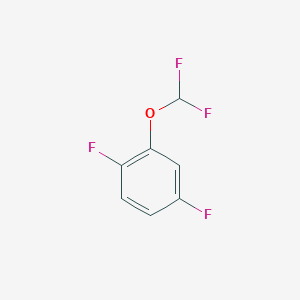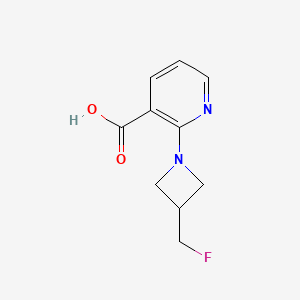
2-(3-(氟甲基)氮杂环丁烷-1-基)烟酸
描述
2-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid is a fluorinated organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluoromethyl group attached to an azetidine ring, which is further connected to a nicotinic acid moiety. The presence of fluorine atoms often imparts unique chemical and physical properties to organic molecules, making them valuable in research and industry.
科学研究应用
2-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid has several applications in scientific research, including:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Its unique structure makes it a potential candidate for biological studies, such as investigating the effects of fluorinated compounds on biological systems.
Medicine: The compound may have potential therapeutic applications, particularly in the design of new drugs that target specific biological pathways.
Industry: In the chemical industry, it can be used as an intermediate in the production of various fluorinated compounds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid typically involves multiple steps, starting with the preparation of the azetidine ring. One common approach is the cyclization of a suitable precursor containing the fluoromethyl group. The reaction conditions for cyclization often require the use of strong bases or acids, depending on the specific precursor used.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
化学反应分析
Types of Reactions: 2-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
作用机制
The mechanism by which 2-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid exerts its effects depends on its molecular targets and pathways involved. The fluoromethyl group can influence the compound's binding affinity to biological targets, potentially altering its biological activity. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
相似化合物的比较
2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-ol: This compound is structurally similar but lacks the nicotinic acid moiety.
3,3,3-Trifluoropropyl trifluoromethyl ether:
Uniqueness: 2-(3-(Fluoromethyl)azetidin-1-yl)nicotinic acid is unique due to its combination of the fluoromethyl group and the nicotinic acid moiety, which may confer distinct chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
2-[3-(fluoromethyl)azetidin-1-yl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c11-4-7-5-13(6-7)9-8(10(14)15)2-1-3-12-9/h1-3,7H,4-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQPHSPAJCKDIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=CC=N2)C(=O)O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


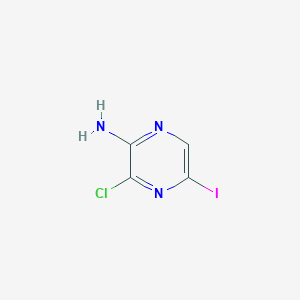
![6-Oxa-9-azaspiro[3.6]decane](/img/structure/B1490786.png)
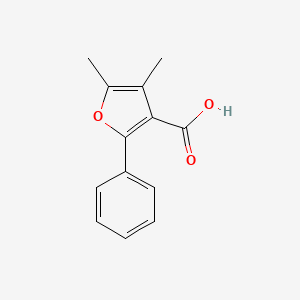
![methyl [(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1490789.png)

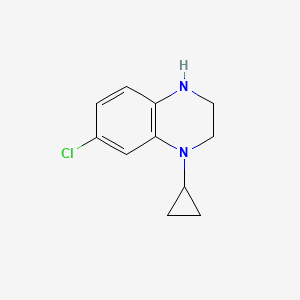


![2-Chlorobenzo[d]thiazole-7-carboxylic acid](/img/structure/B1490798.png)
![3-chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide](/img/structure/B1490799.png)
![3-[(3-Chlorophenyl)methyl]pyrrolidine](/img/structure/B1490801.png)
